Oxidative Addition Reactivity in Pd(0)-Catalyzed Cross-Coupling
The ortho-iodo substituent in the target compound confers a rate of oxidative addition with Pd(0) catalysts that is approximately three orders of magnitude greater than that of the ortho-chloro analog (N-(2-chlorophenyl)tetrahydro-2H-thiopyran-3-amine, CAS 1342160-29-5) [1]. This reactivity gap is rooted in the substantially lower C–I bond dissociation energy (≈222 kJ·mol⁻¹) relative to C–Cl (≈327 kJ·mol⁻¹), which translates into a measured second-order rate constant for PhI with Pd(PPh₃)₄ (k ≈ 3.5 × 10⁻² M⁻¹·s⁻¹) being approximately 1,000-fold larger than that for PhCl (k ≈ 3.5 × 10⁻⁵ M⁻¹·s⁻¹) under identical conditions [1]. Consequently, the target compound enables carbon–carbon or carbon–heteroatom bond formation at substantially lower temperatures (25–60 °C) and catalyst loadings (0.1–1.0 mol%) compared to its chloro counterpart, which typically requires 80–120 °C and 2–5 mol% catalyst for comparable conversion [2].
| Evidence Dimension | Relative rate of oxidative addition with Pd(PPh₃)₄ |
|---|---|
| Target Compound Data | ArI: k_rel ≈ 1,000 (normalized to ArCl = 1) |
| Comparator Or Baseline | ArCl (ortho-chloro analog): k_rel = 1 |
| Quantified Difference | ≈1,000-fold higher reactivity |
| Conditions | Pd(PPh₃)₄, aprotic solvent, 25–60 °C; cited from literature values for phenyl halide surrogates |
Why This Matters
For procurement, the 1,000-fold higher oxidative addition reactivity enables practical cross-coupling at ambient or mild heating, reducing energy costs and broadening the scope of compatible functional groups during late-stage diversification of compound libraries.
- [1] Fitton, P.; Rick, E. A. The Addition of Aryl Halides to Tetrakis(triphenylphosphine)palladium(0). J. Organomet. Chem. 1971, 28 (2), 287–291. [Reports second-order rate constants for PhI and PhCl with Pd(PPh₃)₄, establishing the ≈1,000-fold reactivity ratio]. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483. [Documents typical temperatures and catalyst loadings for ArI vs ArCl in Suzuki–Miyaura couplings]. View Source
